molecular formula C7H4F3N3S B13130545 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine

7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B13130545
M. Wt: 219.19 g/mol
InChI Key: BYKSSEZWWHWNEE-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, incorporating a trifluoromethyl group at the 7th position. This compound is of significant interest due to its potential pharmacological activities and its role as a bioisostere of purine . The fusion of thiazole and pyridine rings creates a scaffold that is highly versatile for medicinal chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused heterocyclic system .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C7H4F3N3S

Molecular Weight

219.19 g/mol

IUPAC Name

7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)3-1-2-12-5-4(3)14-6(11)13-5/h1-2H,(H2,11,12,13)

InChI Key

BYKSSEZWWHWNEE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)SC(=N2)N

Origin of Product

United States

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